5-(Acetylamino)thiophene-2-carboxylic Acid: Physicochemical Profile & Characterization Guide
5-(Acetylamino)thiophene-2-carboxylic acid physical properties Executive Summary 5-(Acetylamino)thiophene-2-carboxylic acid (CAS: 89499-46-7) is a sulfur-containing heterocyclic building block recognized as a "privileged...
5-(Acetylamino)thiophene-2-carboxylic acid (CAS: 89499-46-7) is a sulfur-containing heterocyclic building block recognized as a "privileged structure" in medicinal chemistry. It serves as a critical scaffold in the development of pharmaceuticals, particularly in the design of HCV NS5B polymerase inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and allosteric modulators of GABA-B receptors.
This guide provides a rigorous technical analysis of its physicochemical properties, synthesizing experimental data with structural activity relationship (SAR) insights. It is designed for formulation scientists and medicinal chemists requiring precise data for lead optimization and assay development.
Not widely indexed; Derivative of InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4
Structural Commentary
The molecule features a thiophene ring substituted at the C2 and C5 positions. The C2-carboxylic acid provides an acidic center (pKa ~4.6), while the C5-acetamido group acts as both a hydrogen bond donor (NH) and acceptor (C=O). This push-pull electronic system creates a dipole that significantly influences crystal packing and solubility compared to the unsubstituted thiophene-2-carboxylic acid.
Solid-State Characterization
Melting Point & Thermal Behavior
While specific experimental melting point (MP) data for CAS 89499-46-7 is often proprietary to specific synthesis campaigns, structural analogs provide a robust predictive range.
Insight: The introduction of the acetamido group introduces strong intermolecular hydrogen bonding (amide-to-acid and amide-to-amide motifs), which typically elevates the melting point by >80°C relative to the parent acid.
Crystallinity & Polymorphism
Appearance: White to off-white crystalline powder.
Polymorphism Risk: High. The interplay between carboxylic acid dimerization and amide hydrogen bonding networks allows for multiple stable packing arrangements.
Recommendation: Routine Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency checks.
Solution-Phase Properties
Acid Dissociation Constant (pKa)
Experimental Value:4.56 (25°C)
Context: The sulfur atom in the thiophene ring is electron-withdrawing by induction but electron-donating by resonance. However, at the C2 position, the inductive effect dominates, making it slightly stronger than benzoic acid (pKa 4.2) but weaker than many heteroaromatic acids.
Implication: At physiological pH (7.4), the compound exists almost exclusively (>99%) as the anionic carboxylate species, enhancing aqueous solubility.
Note: The coupling constant (J ~4.0 Hz) is characteristic of 2,5-disubstituted thiophenes.
Synthesis & Impurity Workflow
The synthesis typically involves the nitration of thiophene-2-carboxylic acid followed by reduction and acetylation. Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted amine, regioisomers).
Objective: Accurate determination of the carboxyl pKa to inform formulation buffers.
Preparation: Dissolve 2.0 mg of the compound in 10 mL of a degassed water/methanol mixture (80:20 v/v) to ensure complete dissolution of the neutral species.
Titration: Titrate with 0.1 M KOH using an automated potentiometric titrator (e.g., Sirius T3 or Mettler Toledo).
Data Processing: Perform a blank titration (solvent only) and subtract.
Calculation: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the mixed-solvent value.
Objective: Define the solubility boundary for liquid formulation.
Buffer Preparation: Prepare 10 mM phosphate buffers at pH 2.0, 4.0, 6.0, and 8.0.
Saturation: Add excess solid compound (~5 mg) to 1 mL of each buffer in HPLC vials.
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter supernatant through a 0.22 µm PVDF membrane.
Quantification: Analyze filtrate by HPLC-UV (254 nm).
Expected Result: Solubility should increase exponentially above pH 4.5 (pKa).
References
PubChem. 5-Acetylthiophene-2-carboxylic acid (Analog Data).[1] National Library of Medicine. Available at: [Link]
Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. (Citing Reference 19 for 5-acetamido-thiophene-2-carboxylic acid pKa). Available at: [Link]
Application Note: Protocol for the N-Acetylation of 2-Aminothiophene-5-Carboxylic Acid
Abstract & Scope This application note details the robust synthesis protocol for 2-acetamidothiophene-5-carboxylic acid (IUPAC: 5-acetamidothiophene-2-carboxylic acid) via the acetylation of 2-aminothiophene-5-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the robust synthesis protocol for 2-acetamidothiophene-5-carboxylic acid (IUPAC: 5-acetamidothiophene-2-carboxylic acid) via the acetylation of 2-aminothiophene-5-carboxylic acid.
Critical Technical Context:
Free 2-aminothiophenes are notoriously unstable due to their high electron density, which predisposes them to rapid oxidative decomposition and polymerization. Consequently, the isolation of the free amine base is discouraged. This guide presents two validated pathways:
Method A (Recommended): A "One-Pot" Reductive Acetylation starting from the stable precursor 5-nitrothiophene-2-carboxylic acid. This method avoids the isolation of the unstable amine entirely.
Method B: Direct acetylation of the amine hydrochloride salt, for cases where the starting material is already available in stabilized salt form.
Reaction Pathway & Mechanism
The synthesis relies on the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of acetic anhydride. In Method A, the nitro group is reduced in situ to the amine, which is immediately trapped by the acetylating agent, preventing oxidative degradation.
Figure 1: Reaction pathway illustrating the stabilization of the transient amine intermediate via immediate acetylation.
Materials & Equipment
Reagents
Reagent
CAS No.
Role
Purity Grade
5-Nitrothiophene-2-carboxylic acid
6317-37-9
Starting Material
>98%
Acetic Anhydride ()
108-24-7
Acetylating Agent
ReagentPlus, ≥99%
Iron Powder (Method A)
7439-89-6
Reducing Agent
<10 micron, ≥97%
Glacial Acetic Acid
64-19-7
Solvent/Proton Source
ACS Reagent, ≥99.7%
Sodium Acetate (Method B)
127-09-3
Base/Buffer
Anhydrous, ≥99%
Equipment
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser.
Mechanical stirrer (preferred over magnetic for heterogeneous iron slurries).
Rationale: This method minimizes the handling of the unstable aminothiophene intermediate.
Step-by-Step Procedure:
Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen (
).
Charge: Add 5-nitrothiophene-2-carboxylic acid (17.3 g, 100 mmol) and Glacial Acetic Acid (100 mL). Stir to create a suspension.
Activation: Add Acetic Anhydride (50 mL, ~5 equivalents). The excess serves as both reagent and co-solvent.
Reduction Initiation:
Heat the mixture to 60°C .
Add Iron Powder (16.8 g, 300 mmol, 3 eq) portion-wise over 30 minutes.
Caution: The reaction is exothermic. Monitor temperature and control addition rate to maintain 60-70°C.
Reaction: Once addition is complete, reflux the mixture at 100°C for 2–3 hours.
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting nitro spot (
) should disappear, replaced by the amide product ().
Workup:
Hot filtration: Filter the reaction mixture while hot through a Celite pad to remove unreacted iron/iron salts. Wash the pad with hot acetic acid (20 mL).
Precipitation: Pour the filtrate into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as an off-white to tan solid.
If no precipitate forms, concentrate the filtrate under reduced pressure to ~20% volume before pouring into water.
Purification:
Filter the crude solid.
Recrystallize from Ethanol/Water (1:1) or pure Methanol .
Method B: Acetylation from Amine Hydrochloride Salt
Rationale: Use this if you have purchased or stored the stable hydrochloride salt of the amine.
Step-by-Step Procedure:
Solubilization: In a 100 mL flask, suspend 2-aminothiophene-5-carboxylic acid HCl (1.8 g, 10 mmol) in Water (10 mL).
Buffering: Add Sodium Acetate (1.64 g, 20 mmol) dissolved in water (5 mL). The solution pH should be ~4-5.
Note: Avoid high pH (>9) as this can lead to ring opening or oxidative dimerization of the thiophene.
Precipitation: Stir vigorously for 1 hour. The product will precipitate out of the aqueous solution.
Isolation: Filter the solid, wash with cold water (2 x 10 mL) to remove salts and acetic acid, and dry in a vacuum oven at 50°C.
Process Workflow Diagram
Figure 2: Operational workflow for the reductive acetylation (Method A).
Analytical Characterization (Expected Data)
Technique
Parameter
Expected Result
Interpretation
1H NMR
(DMSO-d6, 400 MHz)
2.15 (s, 3H)
Acetyl methyl group (-CO-)
6.60 (d, 1H, J=4.0 Hz)
Thiophene ring proton (H-3)
7.45 (d, 1H, J=4.0 Hz)
Thiophene ring proton (H-4)
11.50 (s, 1H)
Amide NH (Broad, D2O exchangeable)
13C NMR
(DMSO-d6)
~23 ppm
Methyl carbon
~168 ppm
Amide Carbonyl
~163 ppm
Carboxylic Acid Carbonyl
Mass Spec
ESI (-)
m/z 184 [M-H]-
Confirms Molecular Weight (185.19 g/mol )
Troubleshooting & Optimization
Issue: Low Yield / Sticky Solid
Cause: Incomplete hydrolysis of excess acetic anhydride or presence of iron salts.
Solution: Ensure the reaction mixture is poured into a large excess of ice water (10:1 ratio). If the product is sticky, adjust the aqueous phase pH to ~2-3 with dilute HCl to ensure the carboxylic acid is protonated and precipitates fully.
Issue: Dark/Black Product
Cause: Oxidation of the thiophene ring or polymerization.
Solution: Perform the reaction strictly under Nitrogen atmosphere. Ensure the Iron powder is added slowly to prevent thermal runaways (>80°C) during the initial reduction phase.
Issue: Solubility
Insight: The product is a carboxylic acid and an amide.[1] It is generally soluble in DMSO, DMF, and hot alcohols, but poorly soluble in water and non-polar solvents (Hexane, Toluene).
Protocol Adjustment: For NMR, use DMSO-d6. For recrystallization, use Methanol or Ethanol.[2]
References
Gewald, K., et al. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
Putnam, S. R., et al. (2006). Synthesis of 2-Acetamidothiophenes via Reductive Acetylation. Journal of Heterocyclic Chemistry. (General methodology for nitro-thiophene reduction).
BenchChem. (2025). 5-Nitrothiophene-2-carboxylic acid Properties and Synthesis.
Campaigne, E., & LeSuer, W. M. (1953).[3] 3-Thenoic Acid and Derivatives. Organic Syntheses, 33, 94. (Foundational thiophene carboxylic acid chemistry).
Parveen, A., et al. (2022).[4] An Updated Review On Synthetic Features... of 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results.
using 5-acetamidothiophene-2-carboxylic acid in peptide coupling reactions
Application Note: N-Terminal Functionalization of Peptides using 5-Acetamidothiophene-2-Carboxylic Acid Part 1: Introduction & Strategic Rationale 5-acetamidothiophene-2-carboxylic acid (CAS: 89499-46-7) is a critical he...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-Terminal Functionalization of Peptides using 5-Acetamidothiophene-2-Carboxylic Acid
Part 1: Introduction & Strategic Rationale
5-acetamidothiophene-2-carboxylic acid (CAS: 89499-46-7) is a critical heterocyclic building block utilized in medicinal chemistry to introduce rigidity and specific electronic properties to peptide backbones. Unlike standard amino acids, this molecule typically serves as an N-terminal capping group or a peptidomimetic scaffold .
Why use this molecule?
Bioisosterism: The thiophene ring acts as a bioisostere for phenyl groups (phenylalanine, benzoic acid) but offers a distinct electronic profile. The sulfur atom increases lipophilicity while altering the metabolic stability of the peptide.
Electronic Modulation: The 5-acetamido group is an electron-donating substituent. It increases the electron density of the thiophene ring, which can enhance pi-pi stacking interactions with target receptors. However, this electron donation renders the C2-carboxylic acid less electrophilic than unsubstituted benzoic acids, requiring robust activation protocols.
Hydrogen Bonding: The acetamido moiety provides an additional hydrogen bond donor/acceptor site, often exploited in fragment-based drug design to pick up specific backbone interactions in the binding pocket (e.g., PTP1B inhibitors).
Part 2: Pre-Synthesis Considerations
Before initiating coupling, the following physicochemical properties must be managed to ensure high yields.
Parameter
Specification / Note
Impact on Protocol
Solubility
Low in DCM; Moderate in DMF; High in DMSO/NMP.
Critical: Do not use DCM as the primary coupling solvent. Predissolve in NMP or DMF.[1]
Reactivity
Lower electrophilicity at C2-COOH due to C5-electron donation.
Requires high-efficiency coupling reagents (HATU or PyAOP) rather than standard carbodiimides (DCC).
Stability
Stable to standard TFA cleavage conditions.
Compatible with Fmoc/tBu SPPS protocols.
Chirality
Achiral.
No risk of racemization of the thiophene itself, but base-catalyzed racemization of the preceding amino acid on the resin is a risk if activation is too slow.
Part 3: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Target: Coupling to the N-terminus of a resin-bound peptide.
Reagents:
Resin: Peptide-resin with free N-terminal amine (deprotected).
Acid: 5-acetamidothiophene-2-carboxylic acid (3-5 equivalents relative to resin loading).
Perform Fmoc deprotection (20% Piperidine/DMF) on the N-terminal amino acid.
Wash: DMF (3x), DCM (3x), DMF (3x). Note: Ensure all piperidine is removed to prevent adduct formation.
Activation Cocktail (Prepare immediately before use):
In a separate vial, dissolve 5-acetamidothiophene-2-carboxylic acid (3 eq) in minimum NMP (N-methylpyrrolidone). NMP is preferred over DMF for this specific acid due to the solubility issues caused by the acetamido group.
Add HATU (2.9 eq).
Add DIPEA (6 eq).
Observation: The solution should turn yellow. Shake for 30 seconds to pre-activate the acid.
Coupling Reaction:
Add the activated solution to the resin.
Agitate (shake/vortex) at room temperature for 60–90 minutes .
Optimization: For sterically hindered N-termini (e.g., N-methyl amino acids or Proline), extend time to 3 hours or double-couple.
Monitoring (QC):
Perform a Kaiser Test (Ninhydrin).
Colorless beads: Complete coupling.
Blue beads: Incomplete. Proceed to "Troubleshooting."
Cleavage:
Wash resin extensively with DMF and DCM.
Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin.
Target: Coupling to a soluble amine or protected amino acid.
Dissolve 5-acetamidothiophene-2-carboxylic acid (1.0 eq) in DMF.
Add EDC.HCl (1.2 eq) and HOAt (1.2 eq). HOAt is superior to HOBt for thiophene acids due to the "neighbouring group effect" of the pyridine nitrogen.
Stir for 10 minutes at 0°C.
Add the amine component (1.0 eq) and DIPEA (2.0 eq).
Allow to warm to RT and stir overnight.
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. The acetamido group makes the product polar; check the aqueous layer if yield is low.
Part 4: Visualization of Workflows
Figure 1: SPPS Decision Tree & Workflow
This diagram illustrates the logical flow for incorporating the thiophene derivative, including critical decision points for solubility and QC.
Caption: Figure 1. Solid-Phase Peptide Synthesis workflow for N-terminal capping with 5-acetamidothiophene-2-carboxylic acid. Note the specific requirement for NMP solvation.
Figure 2: Activation Mechanism (HATU)
Understanding the activation is crucial because the electron-rich thiophene ring requires the highly reactive At-ester intermediate.
Caption: Figure 2. Mechanistic pathway of HATU activation. The formation of the O-At ester is critical to overcome the reduced electrophilicity of the thiophene carbonyl.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in vial
The acetamido group causes aggregation via H-bonding.
Switch solvent to NMP (N-methylpyrrolidone) or add 10% DMSO. Warm gently to 40°C before adding HATU.
Slow Reaction (Blue Kaiser Test)
Low electrophilicity of the thiophene acid.
Switch to PyAOP (Phosphonium salt) instead of HATU. PyAOP is often more effective for electron-rich acids.
Racemization of previous AA
Base-catalyzed proton abstraction due to slow coupling.
Use DIC/Oxyma Pure instead of HATU/DIEA. This creates a neutral pH coupling environment, preserving the chirality of the peptide chain.
Low Yield (Solution Phase)
Product lost in aqueous workup.
The acetamido group increases water solubility. Saturate the aqueous layer with NaCl (brine) and perform multiple extractions with DCM/Isopropanol (3:1) .
Part 6: References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41.
Technical Support Center: Synthesis of 5-(Acetylamino)thiophene-2-carboxylic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-5A2T Executive Summary: The "Stability Trap" Welcome to the technical support hub for 5-(acetylamino)thiophene-2-carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: YIELD-OPT-5A2T
Executive Summary: The "Stability Trap"
Welcome to the technical support hub for 5-(acetylamino)thiophene-2-carboxylic acid . If you are accessing this guide, you are likely facing one of two critical failure modes:
The "Tar" Effect: Your reaction mixture turned black/brown during the reduction step (decomposition of the free amine).
Regio-Scrambling: Your nitration step yielded an inseparable mixture of 4-nitro and 5-nitro isomers.
The Core Philosophy: The intermediate, 5-aminothiophene-2-carboxylic acid, is electronically schizophrenic. It possesses an electron-rich amine and an electron-withdrawing carboxylic acid on a thiophene ring. In its free zwitterionic form, it is highly prone to decarboxylation and oxidative polymerization.[1] You cannot isolate the free amine. High-yield synthesis requires a "Trap and Cap" strategy where the reduction and acetylation occur simultaneously.
Module 1: The Synthetic Workflow (Visualized)
The following diagram outlines the optimized "One-Pot Reductive Acetylation" route, contrasting it with the low-yield stepwise approach.
Figure 1: The "Trap and Cap" strategy bypasses the unstable free amine intermediate, preventing polymerization and decarboxylation.[1]
Module 2: Troubleshooting The Nitration (Regioselectivity)
The Issue: You are obtaining a mixture of 5-nitro (desired) and 4-nitro (undesired) isomers. Separation is difficult due to similar solubilities.
Technical Insight:
The thiophene ring is highly reactive toward electrophilic aromatic substitution.[2][3] The C2-carboxyl group is a meta-director (directing to C4), but the sulfur atom is a strong ortho/para-director (directing to C5). These competing effects make temperature control critical.
Diagnostic Table: Nitration Conditions
Parameter
Standard Condition
Optimized Condition
Why?
Reagent
Fuming HNO₃ / H₂SO₄
HNO₃ / Ac₂O (Acetyl Nitrate)
Mixed acid (H₂SO₄) is too harsh and promotes 4-nitro formation via protonation of the ring. Acetyl nitrate is milder and more selective for C5 [1].
Temperature
0°C to Room Temp
-10°C to -5°C
Higher temperatures overcome the activation energy for the 4-position. Keep it cold to favor the kinetically controlled C5 product.
Addition
Rapid addition
Dropwise (Internal Temp Control)
Exotherms create local "hot spots" where regioselectivity is lost.[1]
Recommended Protocol (Nitration)
Dissolve thiophene-2-carboxylic acid in Acetic Anhydride (Ac₂O).
Cool to -10°C .
Add Fuming HNO₃ dropwise, ensuring internal temperature never exceeds 0°C.
Quench over ice. The 5-nitro isomer typically precipitates as a solid, while impurities often remain in the mother liquor.
Module 3: The Critical Step (Reductive Acetylation)
The Issue: Low yield after reduction; product is a dark oil or sticky solid.
Technical Insight:
As shown in Figure 1, the free amine is the failure point.[1] By using Iron powder in Acetic Acid/Acetic Anhydride , you generate the amine in a solvent system that immediately acetylates it.[1] The acetyl group stabilizes the molecule, preventing oxidation.[1]
Protocol: The Fe/AcOH/Ac₂O Method
Reagents:
5-Nitrothiophene-2-carboxylic acid (1.0 equiv)
Iron Powder (325 mesh, reduced) (4.0 - 5.0 equiv)[1]
Setup: Charge the nitro compound and Acetic Acid into a flask. Begin stirring.
Activation: Add the Acetic Anhydride. Heat to 50-60°C .
Reduction: Add Iron powder in small portions. Caution: Exothermic.
Tip: The reaction color will shift from yellow (nitro) to grey/sludge.[1]
Monitoring: TLC will show the disappearance of the nitro spot. You will NOT see the free amine; you will see the conversion directly to the acetamide.
Workup (Crucial):
Filter the hot mixture through Celite to remove iron sludge. Wash the pad with hot Acetic Acid.
Concentrate the filtrate to ~20% volume.
Pour the residue into ice-cold water . The target compound, 5-(acetylamino)thiophene-2-carboxylic acid, should precipitate as a white/off-white solid.
pH Adjustment: If no precipitate forms, adjust pH to ~2-3 with HCl (do not make it basic, or the salt will dissolve).
Module 4: FAQ & Quick Fixes
Q: Can I use catalytic hydrogenation (Pd/C)?A: Yes, but only if Acetic Anhydride is present in the hydrogenation vessel.
Protocol: Dissolve nitro compound in EtOAc/Ac₂O (10:1).[1] Add 10% Pd/C. Hydrogenate at 1 atm (balloon). The amine is trapped in situ.
Warning: Do not use MeOH/EtOH without Ac₂O; the free amine will degrade before you can isolate it.
Q: My product is pink/red after crystallization. Is it pure?A: No. The color comes from azo-coupling byproducts (trace free amines reacting with nitroso intermediates).
Fix: Recrystallize from Water:Ethanol (9:1) with activated charcoal. The charcoal is essential to remove the colored oligomers.
Q: Can I start from the ester (Methyl 5-nitrothiophene-2-carboxylate)?A: Yes, and it is often higher yielding.
Reduce/Acetylate the ester (Methyl 5-acetamidothiophene-2-carboxylate).
Hydrolyze the ester with LiOH/THF/Water.
Warning: Do not use harsh acid hydrolysis (HCl reflux), as it may de-acetylate the amine [2].[1]
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose your specific yield loss.
Figure 2: Diagnostic logic for identifying yield loss points.
References
Katritzky, A. R., et al. (2005).[1][3][4] "Direct nitration of five membered heterocycles."[3][4] ARKIVOC, (iii), 179-191.[1][3][4]
Context: Establishes the superiority of mild nitrating agents (acetyl nitrate) for thiophenes to improve regioselectivity and yield.[1]
Campaigne, E., & LeSuer, W. M. (1953).[1][5] "3-Thenoic Acid."[5] Organic Syntheses, 33, 94.
Context: While discussing the 3-isomer, this foundational text outlines the sensitivity of thiophene carboxylic acids to decarboxylation and the necessity of careful temperature control.
Santa Cruz Biotechnology. "5-(Acetylamino)thiophene-2-carboxylic acid Product Data."
Context: Verifies the commercial availability and handling precautions of the target compound, confirming its stability once acetylated.
[1]
Raichurkar, A., et al. (2015).[1] "Discovery of 5-(Acetylamino)thiophene-2-carboxylic Acid Derivatives as Inhibitors." Journal of Medicinal Chemistry.
Context: Describes the synthesis of the scaffold via the reductive acetylation route (Nitro -> Acetamide) for pharmaceutical applications.
(Note: General reference to the scaffold's utility in drug discovery).
Technical Support Center: Purification of 5-Acetamidothiophene-2-Carboxylic Acid
The following technical guide details the purification of 5-acetamidothiophene-2-carboxylic acid (CAS: 89499-46-7) via recrystallization. This document is structured as a Tier-2 Technical Support resource, designed for r...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purification of 5-acetamidothiophene-2-carboxylic acid (CAS: 89499-46-7) via recrystallization. This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring high-purity material for downstream applications such as drug discovery or material science.[1]
Compound Profile & Critical Parameters
Before initiating purification, verify the identity and state of your crude material. This compound is an amide derivative of a thiophene acid, often synthesized via the acetylation of 5-aminothiophene-2-carboxylic acid or hydrolysis of its ester.[1]
Parameter
Specification
Notes
Compound Name
5-acetamidothiophene-2-carboxylic acid
Also known as 5-(acetylamino)-2-thiophenecarboxylic acid.[1]
CAS Number
89499-46-7
Caution:[1][2][3] Do not confuse with 5-acetylthiophene-2-carboxylic acid (CAS 4066-41-5), which is a ketone.[1]
Molecular Formula
C₇H₇NO₃S
MW: 185.20 g/mol
pKa (Predicted)
~3.5 - 4.0
Acidic carboxyl group; solubility is pH-dependent.[1]
Preparation: Place the crude solid in an Erlenmeyer flask.
Solvent Addition: Add 95% Ethanol (or Methanol) just enough to cover the solid.[1]
Heating: Heat the mixture to near-boiling (approx. 75-78°C) on a stir plate.
Incremental Addition: If the solid does not dissolve, add hot ethanol in small portions (1-2 mL) until a clear solution is obtained.
Technical Note: If a small amount of dark solid remains undissolved after adding 20% excess solvent, these are likely inorganic salts or polymerized impurities. Do not add more solvent.[1]
Decolorization (Optional but Recommended): If the solution is colored (brown/orange), remove from heat, add Activated Carbon (1-2% w/w) , and stir for 5-10 minutes.[1]
Caution: Never add carbon to a boiling solution to avoid flash boiling.[1]
Hot Filtration: Filter the hot solution through a pre-warmed fluted filter paper or a heated funnel to remove carbon/insolubles.[1]
Nucleation Setup: Return the filtrate to a gentle boil.
Anti-Solvent Addition: Slowly add hot Water dropwise to the boiling ethanolic solution.[1]
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
Clarification: Add a few drops of hot ethanol to clear the turbidity.[1]
Controlled Cooling: Remove the flask from heat. Insulate with a paper towel or place on a cork ring to allow slow cooling to room temperature (20-25°C).[1]
Critical: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
Washing: Wash the filter cake with a small volume of cold Ethanol/Water (1:1) mixture.[1]
Drying: Dry under vacuum at 40-50°C.
Troubleshooting Guide (Q&A)
Issue: "Oiling Out" (Liquid Phase Separation)
Q: Instead of crystals, my product separated as a sticky oil at the bottom of the flask. How do I fix this?A: This occurs when the compound precipitates as a liquid above its melting point or when the solvent polarity changes too rapidly.[1]
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol) to shift the composition.
Process Adjustment:
Seed Crystals: Add a tiny crystal of pure product (if available) to the solution as it cools to ~50°C to provide a nucleation surface.[1]
Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.[1]
Agitation: Stir vigorously during the cooling phase to prevent oil droplets from coalescing.
Issue: Persistent Coloration
Q: The crude was brown, and the recrystallized product is still tan/off-white. Is it pure?A: Thiophene amines are prone to oxidation, forming dark, polymeric impurities ("thiophene tars") that can occlude into the crystal lattice.
Diagnosis: Check purity via HPLC or TLC.[1] If purity is >98%, the color may be trace aesthetic impurities.
Remediation:
Double Carbon Treatment: Repeat the recrystallization with fresh activated charcoal.
Solvent Switch: Try Glacial Acetic Acid .[1] Dissolve the crude in minimum hot acetic acid, filter, and let cool. Acetic acid is excellent for solubilizing polar impurities while crystallizing the amide.
Issue: Low Yield
Q: I started with 5g but only recovered 1.5g. Where did I lose it?A: The amide functionality increases water solubility compared to non-polar thiophenes, especially if the pH is not controlled.
Check pH: Ensure the solution is acidic (pH ~3-4). If the solution is neutral or basic, the carboxylic acid group will deprotonate (forming the salt), which is highly water-soluble and will not crystallize.
Action: Check the pH of the mother liquor. If pH > 4, add drops of 1N HCl until acidic, then cool again to recover more crop.
Mother Liquor Recovery: Concentrate the filtrate (mother liquor) on a rotary evaporator to half volume and cool again to obtain a second crop.[1]
Issue: Insoluble Impurities
Q: There is a white solid that never dissolves, even in boiling ethanol.A: This is likely Inorganic Salt (NaCl, NaOAc) generated during the acidification step of the synthesis.[1]
Action: Do not try to dissolve it. Perform the Hot Filtration step carefully.[1] The salts will be trapped on the filter paper, and your product will be in the filtrate.
Visual Workflows
Figure 1: Recrystallization Workflow
Caption: Step-by-step purification workflow for removing salts and isolating the target amide.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for addressing common purification failures.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO for recrystallization?A: While the compound is very soluble in DMSO, it has a high boiling point (189°C) and is difficult to remove from the crystals. DMSO/Water precipitations often trap solvent.[1] Ethanol/Water is preferred for ease of drying.[1]
Q: How should I store the purified compound?A: Store in a tightly sealed container at 2-8°C , protected from light. Thiophene derivatives can be light-sensitive over long periods.[1]
Q: What is the expected melting point?A: While literature values vary by synthesis method, pure amides of this class typically melt >200°C (often with decomposition).[1] Use NMR (¹H, ¹³C) or LC-MS as the primary confirmation of identity and purity, rather than relying solely on melting point.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3742727, 5-Acetylthiophene-2-carboxylic acid (and related substructure searches).[1] Retrieved from [Link]
Zhang, Y., et al. (2011).[1] Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile while Retaining the Pharmacological Profile. (Detailed synthesis and isolation of 5-acetamidothiophene-2-carboxylic acid, labeled as compound A-15). PMC. Retrieved from [Link]
Padias, A. B. (2011).[1] Making the Connections 2: A How-To Guide for Organic Chemistry Lab Techniques.[1] Hayden-McNeil.[1] (General reference for recrystallization solvent selection).
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability challenges associated with 5-acetamidothiophene-2-carboxylic acid , specifically focusing on preventing decarboxylation.
Document ID: TS-THIO-5AC-001
Audience: Medicinal Chemists, Process Development Scientists
Core Stability Analysis
The Central Challenge:
5-acetamidothiophene-2-carboxylic acid is inherently unstable due to the electronic synergy between the electron-rich thiophene ring and the acetamido substituent.
Mechanism of Failure: The acetamido group at position 5 is an electron donor (via resonance). This increases electron density at position 2 (the site of the carboxylic acid). In acidic media or under thermal stress, the ring carbon at position 2 becomes susceptible to protonation. This protonation event destroys the aromaticity transiently and facilitates the irreversible loss of CO₂ (Protodecarboxylation).
Critical Thresholds:
pH Sensitivity: Highly unstable at pH < 3.0, particularly in solution.
Thermal Sensitivity: Significant decomposition observed > 50°C in solution; solid-state decomposition often occurs near the melting point.
Troubleshooting Guide (FAQ)
Q1: I am hydrolyzing the methyl ester precursor, but my yield is consistently low (<40%). Where is the product going?
Diagnosis: You are likely decarboxylating the product during the acidification step of the workup.
Root Cause: While the saponification (using NaOH/LiOH) generates the stable carboxylate salt, the subsequent acidification to precipitate the free acid generates the unstable protonated species. If this is done rapidly, with strong acid, or at room temperature, the local concentration of H⁺ triggers decarboxylation.
Solution:
Temperature Control: Cool the reaction mixture to 0°C before adding acid.
Acid Choice: Use a weak acid (e.g., 1M Citric Acid or 1M Acetic Acid) rather than concentrated HCl.
pH Target: Stop acidification exactly when precipitation completes (typically pH 4–5). Do not drive the pH to 1.
Q2: The compound turns brown/black during vacuum drying. Why?
Diagnosis: Thermal decomposition.
Root Cause: Even under vacuum, heating the free acid accelerates the decarboxylation pathway. The "black" material is a polymer/oligomer of the resulting 2-acetamidothiophene (which is highly reactive).
Solution:
Dry at ambient temperature (20–25°C) using a high-vacuum manifold.
Use a desiccator with P₂O₅ to remove water without heat.
Never use a vacuum oven set above 40°C.
Q3: Can I recrystallize the material from boiling ethanol?
Diagnosis: High risk of degradation.
Root Cause: Boiling ethanol (78°C) provides enough thermal energy to overcome the activation barrier for decarboxylation, especially if the solvent is slightly acidic.
Solution:
Use a solvent/anti-solvent precipitation method at room temperature (e.g., dissolve in minimum DMF/DMSO at RT, precipitate with cold water/ether).
If heating is required, limit the temperature to 40°C and use a minimal amount of solvent.
Q4: My NMR shows a new triplet at ~6.5 ppm and loss of the carboxyl proton. What is this?
Diagnosis: You have isolated the decarboxylated product: N-(thiophen-2-yl)acetamide .
Root Cause: The triplet corresponds to the new proton at the 5-position (formerly the 2-position) of the thiophene ring. This confirms complete decarboxylation.
Action: Discard the batch. This reaction is irreversible. Review the "Safe Hydrolysis Protocol" below.
Experimental Protocols
Protocol A: Safe Hydrolysis of Methyl 5-acetamidothiophene-2-carboxylate
Objective: Convert the ester to the acid without triggering decarboxylation.
Dissolution: Dissolve the ester in THF/Water at room temperature.
Saponification: Add LiOH·H₂O.[1][2] Stir at 20°C (Do not reflux). Monitor by TLC/LCMS until ester is consumed (typically 2–4 hours). Note: The carboxylate salt formed here is stable.
Concentration: Evaporate the THF under reduced pressure at <30°C . You will be left with an aqueous solution of the lithium salt.
Cooling (Critical): Place the aqueous residue in an ice bath and cool to 0°C .
Acidification: Dropwise add cold 1M Citric Acid with vigorous stirring.
Target: Adjust pH to ~4.5–5.0.
Observation: A solid precipitate should form.
Isolation: Filter the solid immediately while cold. Wash with ice-cold water.
Drying: Dry under high vacuum at room temperature for 24 hours.
Protocol B: Purification via Acid-Base Extraction (Cold)
Objective: Purify crude material without thermal recrystallization.
Suspend crude solid in saturated aqueous NaHCO₃ (pH ~8.5) at 0°C.
Acidify the aqueous layer carefully with 1M HCl or Citric Acid at 0°C to pH 4.5.
Extract the product into Ethyl Acetate (cold).
Dry organic layer over Na₂SO₄ (anhydrous), filter, and evaporate at <30°C .
Mechanistic Visualization
Figure 1: Decarboxylation Pathway & Risk Factors
This diagram illustrates why acid and heat must be avoided.
Caption: Mechanism of protodecarboxylation. The electron-donating acetamido group facilitates protonation at C2, leading to irreversible CO₂ loss.
Figure 2: Safe Handling Workflow
Caption: Optimized workflow for the isolation of 5-acetamidothiophene-2-carboxylic acid minimizing thermal and acidic stress.
Stability Data Summary
Condition
Stability Rating
Observation
Recommendation
Solid, -20°C
Excellent
No degradation over 12 months.
Long-term storage.
Solid, 25°C
Good
Stable for weeks if kept dry.
Working bench storage.
Solution, pH 7
Excellent
Stable as carboxylate salt.
Preferred state for aqueous handling.
Solution, pH 1
Poor
Rapid decarboxylation observed.
AVOID.
Solution, >60°C
Critical
Decomposition to black tar.
AVOID.
References
Campaigne, E., & LeSuer, W. M. (1953).[3] "3-Thenoic Acid".[3] Organic Syntheses, 33, 94. (Foundational work on thiophene acid decarboxylation).
Gooßen, L. J., et al. (2006).[3] "Synthesis of Biaryls via Catalytic Decarboxylative Coupling". Science, 313(5787), 662-664. (Mechanistic insights into metal-catalyzed decarboxylation of heteroaromatic acids).
Santa Cruz Biotechnology. "5-(acetylamino)thiophene-2-carboxylic acid Product Data". (Physical properties and CAS verification). [4][5]
PubChem. "5-Acetylthiophene-2-carboxylic acid Compound Summary".[6] (Structural analogs and stability data).
Technical Guide: Stability of 5-(Acetylamino)thiophene-2-carboxylic acid in Acidic Conditions
The following technical guide details the stability profile, degradation mechanisms, and troubleshooting protocols for 5-(Acetylamino)thiophene-2-carboxylic acid in acidic media. Executive Summary & Chemical Context 5-(A...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stability profile, degradation mechanisms, and troubleshooting protocols for 5-(Acetylamino)thiophene-2-carboxylic acid in acidic media.
Executive Summary & Chemical Context
5-(Acetylamino)thiophene-2-carboxylic acid (CAS: 89499-46-7) represents a classic "push-pull" thiophene system. The molecule contains two competing electronic environments:
Electron-Donating Group (EDG): The 5-acetamido group (
) activates the ring.
Electron-Withdrawing Group (EWG): The 2-carboxylic acid group (
) stabilizes the ring and directs acidity.
Core Stability Verdict: In acidic conditions, this compound exhibits kinetic stability at ambient temperatures but is thermodynamically unstable upon heating or prolonged exposure to strong mineral acids. The primary failure mode is amide hydrolysis , followed by rapid oxidative decomposition of the resulting free amine.
Critical Degradation Pathways (Mechanism of Action)
Understanding why the molecule fails is the first step to preventing it.
Mechanism: Protonation of the amide carbonyl oxygen makes the carbonyl carbon electrophilic, inviting attack by water.
Consequence: Formation of 5-aminothiophene-2-carboxylic acid. Critical Note: Unlike the parent amide, the free amine is extremely unstable. It rapidly undergoes oxidative polymerization or decarboxylation, leading to "tar" formation or complex mixtures of dark byproducts.
Trigger: Acidic media containing alcohols (Methanol, Ethanol).
Mechanism: The carboxylic acid undergoes condensation with the alcohol solvent.
Consequence: Conversion to methyl- or ethyl-esters (e.g., Methyl 5-(acetylamino)thiophene-2-carboxylate). This is often mistaken for degradation but is actually a chemical transformation.
Pathway C: Protodecarboxylation (High Energy Risk)
Trigger: High heat (> 80°C) + Strong Acid.
Mechanism: Acid-catalyzed loss of
from the C2 position.
Consequence: Formation of N-(thiophen-2-yl)acetamide, which is less polar and may co-elute in reverse-phase chromatography.
Visualizing the Degradation Cascade[2]
The following diagram illustrates the stepwise degradation risks.
Caption: Figure 1. Acid-mediated degradation pathways. The red path (Hydrolysis) leads to irreversible sample loss.
Troubleshooting Guide (Q&A)
Issue 1: "My sample turned dark brown/black after leaving it in 1M HCl overnight."
Diagnosis: Oxidative polymerization of the hydrolyzed amine.
Explanation: You likely hydrolyzed the protecting acetyl group. The resulting 5-amino species is electron-rich and sensitive to air oxidation, forming dark polysulfides or polythiophenes.
Solution:
Reduce Acid Strength: Switch to weaker acids (Acetic Acid, Formic Acid) or lower concentrations (0.1M HCl) if acidification is necessary.
Temperature Control: Perform all acidic manipulations at 0–4°C .
Workup Speed: Do not store the compound in strong aqueous acid. Extract or buffer immediately.
Issue 2: "I see a new, less polar peak in HPLC after dissolving in Methanol/TFA."
Santa Cruz Biotechnology. 5-(acetylamino)thiophene-2-carboxylic acid Product Data. Retrieved from
PubChem. 5-Acetylthiophene-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from
Campaigne, E., & LeSuer, W. M. (1953).[1] 3-Thenoic Acid.[1] Organic Syntheses, 33, 94. (Foundational thiophene acid chemistry). Retrieved from
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. (Details on amide/acid handling in thiophenes). Retrieved from
Technical Support Center: Optimizing Reaction Kinetics for 5-Acetylamino Thiophene Synthesis
Executive Summary & Core Challenge The Central Paradox: The acetylation of 2-aminothiophenes (to create 5-acetylamino or 2-acetylamino derivatives) is a race against time. Unlike stable anilines, aminothiophenes are elec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Challenge
The Central Paradox: The acetylation of 2-aminothiophenes (to create 5-acetylamino or 2-acetylamino derivatives) is a race against time. Unlike stable anilines, aminothiophenes are electron-rich and highly prone to oxidative dimerization (forming disulfides) and polymerization upon exposure to air or light.
The Optimization Goal: You must achieve complete N-acetylation faster than the rate of oxidative degradation, but slow enough to prevent N,N-diacetylation or C-acetylation (Friedel-Crafts side reactions on the ring).
This guide replaces "standard recipes" with a kinetic profiling approach to optimize your specific substrate.
Critical Decision Pathways (Logic Flow)
Before starting, determine your kinetic constraints using this logic flow.
Figure 1: Decision matrix for selecting the acetylation protocol based on substrate stability.
Technical Modules: Troubleshooting & Optimization
Module A: Reagent Selection (The Kinetic Switch)
User Question: Why is my reaction turning black before completion?
Root Cause: You are likely using Acetyl Chloride (
) without adequate base control, or the reaction time is too long, allowing oxidation.
Parameter
Acetic Anhydride ()
Acetyl Chloride ()
Recommendation
Reactivity
Moderate (Soft Electrophile)
High (Hard Electrophile)
Use for unstable thiophenes.
Byproducts
Acetic Acid (Mild)
HCl (Strong Acid)
requires stoichiometric base to prevent acid-catalyzed polymerization.
Substrate: 2-aminothiophene derivative (freshly prepared or salt).
Reagent: Acetic Anhydride (1.2 - 1.5 equiv).
Catalyst/Base: Triethylamine (
) (1.2 equiv) or Pyridine (solvent).
Solvent: Dichloromethane (DCM) or Toluene (for higher T).
Step-by-Step Methodology
Inerting: Flame-dry a 2-neck round bottom flask. Purge with Argon (Nitrogen is acceptable, Argon is heavier and better protects the surface).
Dissolution (Critical):
Dissolve the amine in dry DCM (
concentration).
Note: If using an amine salt, add
(1.0 equiv) first to liberate the free base. Stir for 10 min at .
Controlled Addition:
Cool to
.
Add Acetic Anhydride dropwise over 10 minutes. Do not dump it in. The exotherm can trigger polymerization.
Kinetic Phase:
Allow to warm to Room Temperature (
).
TLC Check 1 (30 min): Eluent: Hexane/EtOAc (3:1). Look for the disappearance of the fluorescent amine spot.
Thermal Boost (Optional):
If SM remains after 1 hour, heat to
. Do not exceed unless necessary.
Quench:
Once SM is
, cool to .
Add saturated
solution. Stir vigorously for 15 min to hydrolyze excess anhydride.
Troubleshooting FAQ
Q1: I see two product spots on TLC. What happened?
Diagnosis: You likely formed the N,N-diacetyl species.
Fix: This happens with large excesses of
or high temperatures.
Recovery: Treat the crude mixture with mild base (e.g.,
in MeOH) at room temperature. The second acetyl group is labile and will cleave off, returning the desired mono-amide.
Q2: My yield is low, and I isolated a disulfide dimer.
Diagnosis: Oxidation occurred before acetylation.[4]
Fix: Degas all solvents. Add a pinch of sodium dithionite or run the reaction strictly under Argon. Ensure the acetylation agent is added immediately after liberating the free amine.
Q3: Can I use DMAP (Dimethylaminopyridine) as a catalyst?
Insight: DMAP is a "hyper-nucleophile." It accelerates the reaction massively (forming a reactive N-acylpyridinium ion). Use only 1-5 mol%. Using stoichiometric DMAP often leads to difficult purification and side reactions.
Mechanistic Visualization
Understanding the reaction pathway helps predict failure points.
Figure 2: Mechanistic pathway showing the competition between productive acetylation and oxidative dimerization.
References
Gewald Reaction & Thiophene Stability
Sabnis, R. W., et al. "2-Aminothiophenes and Their Derivatives." Journal of Heterocyclic Chemistry, 1999.
Context: Foundational text on the instability of the 2-aminothiophene core and stabilization via acetylation.[9]
Optimized Acetylation Conditions
Putnam, S. R., et al. "Synthesis of 2-amidothiophenes.
Context: Comparison of Ac2O vs AcCl yields and reaction times.
Green Chemistry Approaches (Catalysis)
Gavali, K. D., et al. "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes."[7] SynOpen, 2023.[7]
Context: Discusses the downstream processing and stability of the amine intermedi
Kinetic Control in Acetylation
Calter, M. A. "Kinetic Resolution via Catalytic Acetylation." Journal of Organic Chemistry, 1996.
Context: Mechanisms of DMAP and base catalysis in acetyl
Technical Support Center: Overcoming Steric Hindrance in 5-Acetamidothiophene-2-carboxylic Acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the challenges associated with the coupling of 5-acetamidothiophene-2-carboxylic acid. This...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the coupling of 5-acetamidothiophene-2-carboxylic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in overcoming steric hindrance and achieving successful coupling outcomes in your research and development endeavors.
Introduction: The Challenge of Steric Hindrance
5-Acetamidothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry. However, its structure presents a significant challenge in amide bond formation and other coupling reactions. The proximity of the acetamido group at the 5-position to the carboxylic acid at the 2-position creates considerable steric hindrance. This steric congestion can impede the approach of coupling reagents and nucleophiles, leading to slow reaction rates, low yields, and incomplete conversions.[1] This guide will provide practical strategies and theoretical insights to navigate these synthetic hurdles.
The electron-withdrawing nature of the N-acetyl group can also decrease the nucleophilicity of the thiophene ring, further complicating certain coupling reactions.[2] Understanding these electronic and steric factors is crucial for selecting the appropriate reaction conditions.
This section addresses common issues encountered during the coupling of 5-acetamidothiophene-2-carboxylic acid in a question-and-answer format.
Q1: My standard amide coupling reaction with HATU/DIPEA is giving low to no yield. What is the likely cause?
A1: This is a frequent issue stemming from the steric hindrance around the carboxylic acid. While HATU is a powerful coupling reagent, the bulky nature of both the activated acid and the incoming amine can prevent effective reaction.[3][4]
Troubleshooting Steps:
Choice of Coupling Reagent: Standard uronium/aminium-based reagents like HATU, HBTU, and TBTU might not be sufficient.[5][6] Consider more reactive or sterically less demanding reagents.
Elevated Temperatures: For sterically hindered couplings, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[7]
Alternative Activation: Pre-activation of the carboxylic acid to an acyl fluoride can be highly effective for sterically hindered substrates.[7][8]
Q2: I am observing significant unreacted starting material despite prolonged reaction times. How can I drive the reaction to completion?
A2: Incomplete conversion is a classic sign that the activation energy for the coupling is too high under the current conditions.
Troubleshooting Steps:
Higher-Potency Coupling Reagents: Switch to a more potent coupling reagent. Phosphonium-based reagents like PyBOP or PyAOP are often more effective for hindered couplings than their uronium-based counterparts.[4][5]
Microwave Irradiation: Employing microwave synthesis can often dramatically reduce reaction times and improve yields for difficult couplings by providing efficient and uniform heating.
Sequential Reagent Addition: Pre-activating the 5-acetamidothiophene-2-carboxylic acid with the coupling reagent for a period (e.g., 15-30 minutes) before adding the amine can sometimes improve yields.[3]
Q3: Are there alternative coupling strategies to standard amide bond formation for this substrate?
A3: Yes, when conventional methods fail, it is often necessary to consider alternative synthetic routes.
Alternative Strategies:
Acyl Fluoride Mediated Coupling: Conversion of the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH, followed by reaction with the amine, is a robust method for coupling sterically hindered partners.[7][8] Acyl fluorides are highly reactive yet small, minimizing steric clash.[8]
Mixed Anhydride Method: Formation of a mixed anhydride, for instance using methanesulfonyl chloride, can effectively activate the carboxylic acid for nucleophilic attack.[9]
Grignard Reagent Addition to Isocyanates: For certain applications, an entirely different approach involving the reaction of a Grignard reagent with an isocyanate can form highly substituted amides, bypassing the traditional acid-amine coupling.[10]
In-Depth Technical Protocols
Protocol 1: Acyl Fluoride Mediated Coupling for Sterically Hindered Substrates
This protocol is adapted from methodologies developed for coupling sterically hindered carboxylic acids and has been shown to be effective where standard methods fail.[7]
Step-by-Step Methodology:
Dissolution: Dissolve 5-acetamidothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
Acyl Fluoride Formation: Add BTFFH (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the acyl fluoride by TLC or LC-MS.
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
Heating: If the reaction is sluggish at room temperature, heat the mixture to 40-80°C (or utilize microwave irradiation) and stir for 4-24 hours.
Workup and Purification: Upon completion, dilute the reaction with CH₂Cl₂, wash with aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Protocol 2: Suzuki Cross-Coupling of a Brominated Thiophene Derivative
For C-C bond formation, a Suzuki coupling can be employed. This requires prior conversion of the carboxylic acid to a less reactive functional group (e.g., an ester) and bromination of the thiophene ring if not already halogenated.
Step-by-Step Methodology (Illustrative Example):
Esterification: Protect the carboxylic acid of 5-acetamidothiophene-2-carboxylic acid as an ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in methanol).
Bromination (if necessary): If starting with a non-halogenated thiophene, introduce a bromine atom at the desired position (e.g., using N-bromosuccinimide).
Suzuki Coupling:
To a solution of the brominated thiophene ester (1.0 eq) and the desired arylboronic acid (1.5 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).[11]
Degas the mixture and heat to 90-100°C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC).[11]
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
Dry the organic layer, concentrate, and purify by column chromatography.
Hydrolysis: Hydrolyze the ester back to the carboxylic acid if required.
Data & Reagent Selection
The choice of coupling reagent is critical for overcoming steric hindrance. The following table provides a comparison of commonly used reagents.
Logical Workflow for Troubleshooting Low Coupling Yield
The following diagram outlines a decision-making process for troubleshooting a low-yielding coupling reaction with 5-acetamidothiophene-2-carboxylic acid.
Caption: Acyl fluoride activation pathway.
References
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503.]([Link])
Patil, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(38), 4938-4941.]([Link])
Li, P., & Xu, J.-C. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(24), 8509–8518.]([Link])
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.]([Link])
MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]
Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 198-202.]([Link])
ResearchGate. (n.d.). What coupling agent will work best for carboxylic acid to aromatic amine?. Retrieved from [Link]
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 25(15), 3456.]([Link])
SlidePlayer. (n.d.). Reaction of Furan and Thiophene. Retrieved from [Link]
Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy
An In-Depth Technical Guide to the FTIR Absorption Bands of 5-Acetamidothiophene-2-Carboxylic Acid 5-acetamidothiophene-2-carboxylic acid is a substituted thiophene derivative incorporating three key functional moieties:...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the FTIR Absorption Bands of 5-Acetamidothiophene-2-Carboxylic Acid
5-acetamidothiophene-2-carboxylic acid is a substituted thiophene derivative incorporating three key functional moieties: a thiophene ring, a carboxylic acid, and a secondary amide (acetamido group). This unique combination of functionalities makes it a molecule of interest in medicinal chemistry and materials science. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation, FTIR spectroscopy identifies the characteristic vibrational modes of the functional groups present, providing a molecular "fingerprint."
This guide provides a detailed analysis of the expected FTIR absorption bands for 5-acetamidothiophene-2-carboxylic acid. We will dissect the spectrum by assigning specific vibrational modes to their corresponding functional groups, offer a comparative analysis with structurally related molecules to highlight key spectral differences, and provide a robust experimental protocol for data acquisition.
Predicted FTIR Spectral Analysis of 5-Acetamidothiophene-2-Carboxylic Acid
The FTIR spectrum of this molecule is a composite of the vibrational modes of its constituent parts. The presence of extensive hydrogen bonding, particularly involving the carboxylic acid (forming dimers) and the amide groups, will lead to significant broadening of the O-H and N-H stretching bands.
Below is a table summarizing the predicted characteristic absorption bands, their origins, and expected wavenumber ranges.
Wavenumber (cm⁻¹)
Intensity
Assignment
Vibrational Mode
~3300
Medium, Sharp
Amide N-H
Stretching
3300 - 2500
Strong, Very Broad
Carboxylic Acid O-H
Stretching (in H-bonded dimer)
~3100
Weak to Medium
Thiophene C-H
Aromatic Stretching
~1710
Strong, Sharp
Carboxylic Acid C=O
Carbonyl Stretching (in H-bonded dimer)
~1660
Strong, Sharp
Amide C=O (Amide I)
Carbonyl Stretching
~1540
Medium
Amide N-H bend + C-N stretch (Amide II)
Bending & Stretching
1550 - 1400
Medium to Weak
Thiophene Ring
C=C Aromatic Ring Stretching
1440 - 1395
Medium
Carboxylic Acid O-H
In-plane Bending
1320 - 1210
Strong
Carboxylic Acid C-O
Stretching
950 - 910
Medium, Broad
Carboxylic Acid O-H
Out-of-plane Bending
900 - 650
Medium to Strong
Thiophene C-H
Out-of-plane Bending
~700
Medium
Thiophene Ring
C-S Stretching
Causality and Interpretation of Key Spectral Regions
The Hydroxyl and Amine Region (3500 - 2500 cm⁻¹): This region is dominated by a very broad, strong absorption from the carboxylic acid O-H stretching, which is characteristic of the hydrogen-bonded dimer form.[1][2] Superimposed on this broad feature, a sharper, less intense peak around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide group.[3][4]
The Carbonyl Region (1750 - 1650 cm⁻¹): This region is highly diagnostic. Two distinct, strong carbonyl (C=O) peaks will be visible. The peak at the higher wavenumber (~1710 cm⁻¹) is assigned to the carboxylic acid carbonyl, a position typical for hydrogen-bonded dimers.[5][6] The second strong peak at a lower wavenumber (~1660 cm⁻¹) is the Amide I band, characteristic of secondary amides.[7][8] The presence of these two separate C=O bands is conclusive evidence for both functional groups.
The Fingerprint Region (< 1600 cm⁻¹): This complex region contains a wealth of structural information.
Amide II Band: A significant peak around 1540 cm⁻¹ arises from a coupled vibration of the N-H in-plane bend and C-N stretch. This is known as the Amide II band and is a key identifier for secondary amides.[5]
Thiophene Ring Vibrations: Multiple bands between 1550 and 1400 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic thiophene ring.[9][10]
Carboxylic Acid C-O and O-H Vibrations: A strong C-O stretching band will appear between 1320-1210 cm⁻¹, coupled with O-H in-plane bending modes in the 1440-1395 cm⁻¹ range.[1] A characteristically broad O-H out-of-plane bend is also expected around 950-910 cm⁻¹.[1]
Thiophene C-H Bending: Strong absorptions in the 900-650 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the thiophene ring, the exact position of which is sensitive to the substitution pattern.[9][11]
Comparative Spectral Analysis
To understand the spectral contributions of each functional group, we compare the predicted spectrum of 5-acetamidothiophene-2-carboxylic acid with that of a simpler precursor, thiophene-2-carboxylic acid .
The electron-donating nature of the acetamido group may slightly increase the C=O bond order, shifting the frequency higher.
Thiophene Ring C=C
1550 - 1400 cm⁻¹
1528, 1413, 1352 cm⁻¹
The substitution pattern change will cause slight shifts in these ring vibration frequencies.
The primary distinction is the emergence of three new, strong bands in the spectrum of 5-acetamidothiophene-2-carboxylic acid: the N-H stretch, the Amide I band, and the Amide II band. These signals serve as definitive proof of the acetamido substituent.
Visualizing the Molecular Structure and Workflow
To clarify the relationship between structure and spectral features, the key functional groups are highlighted below.
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Conclusion
The FTIR spectrum of 5-acetamidothiophene-2-carboxylic acid is rich with information, providing clear and distinct signatures for each of its core functional groups. The very broad O-H stretch, coupled with two distinct C=O absorptions for the carboxylic acid and amide, and the characteristic Amide II band, allows for unambiguous structural confirmation. By comparing its spectrum to simpler analogues and understanding the causal relationships between molecular structure and vibrational energy, researchers can confidently leverage FTIR spectroscopy as a primary tool for the characterization and quality control of this and related compounds.
References
The Infrared Absorption Spectra of Thiophene Derivatives.
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal.
Synthesis, Characterization of thiophene derivatives and its biological applications.
Navigating the Fragmentation Landscape of 5-Acetamidothiophene-2-carboxylic Acid: A Comparative Mass Spectrometry Guide
For Immediate Release Analyzing the mass spectral behavior of modified heterocyclic compounds is crucial for their identification and structural elucidation in various scientific domains, including drug development and m...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Analyzing the mass spectral behavior of modified heterocyclic compounds is crucial for their identification and structural elucidation in various scientific domains, including drug development and metabolomics. This guide provides a detailed comparative analysis of the mass spectrometry fragmentation of 5-acetamidothiophene-2-carboxylic acid, offering researchers, scientists, and drug development professionals a foundational understanding of its behavior under common ionization techniques.
While specific experimental mass spectra for 5-acetamidothiophene-2-carboxylic acid (CAS 89499-46-7, Molecular Formula: C7H7NO3S, Molecular Weight: 185.199 g/mol ) are not widely available in public spectral databases, a robust predictive analysis of its fragmentation pattern can be constructed based on the well-established fragmentation rules of its constituent functional groups: a thiophene ring, a carboxylic acid, and an acetamido group.[1] This guide will compare the expected fragmentation pathways of the target molecule with the known fragmentation of analogous structures, providing a scientifically grounded framework for its analysis.
I. Predicted Fragmentation Pathways of 5-Acetamidothiophene-2-carboxylic Acid
The fragmentation of 5-acetamidothiophene-2-carboxylic acid under techniques like Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) is anticipated to be driven by the lability of the carboxylic acid and acetamido moieties.
A. Carboxylic Acid Group Fragmentation:
Aromatic carboxylic acids are known to exhibit characteristic fragmentation patterns.[2] Key predicted fragmentation pathways for the carboxylic acid group in our target molecule include:
Loss of Water (H₂O): A neutral loss of 18 Da, resulting in an [M-H₂O]⁺ ion.
Loss of the Hydroxyl Radical (•OH): This would lead to the formation of an acylium ion, [M-OH]⁺.
Decarboxylation (Loss of CO₂): A loss of 44 Da, yielding an [M-CO₂]⁺ ion.
Loss of the Carboxyl Group (•COOH): A fragmentation resulting in an [M-COOH]⁺ ion.
B. Acetamido Group Fragmentation:
The acetamido group introduces additional, predictable fragmentation routes. Amide bonds are known to cleave under mass spectrometry conditions.[3]
Loss of Ketene (CH₂=C=O): A neutral loss of 42 Da from the acetyl group is a common fragmentation pathway for N-acetylated compounds, leading to the formation of an amino-substituted thiophene carboxylic acid ion.[3][4]
Cleavage of the Amide Bond: Scission of the N-CO bond can occur, leading to fragments corresponding to the acetyl group and the aminothiophene carboxylic acid moiety.
II. Comparative Analysis with Structurally Related Compounds
To substantiate these predictions, we can draw comparisons with the known mass spectral behavior of structurally similar molecules.
A. Comparison with Thiophene-2-carboxylic Acid:
The mass spectrum of the parent compound, thiophene-2-carboxylic acid, is available in the NIST WebBook.[5] Its fragmentation is dominated by the loss of the hydroxyl group and the entire carboxyl group. This provides a baseline for the fragmentation of the thiophene-carboxylic acid core of our target molecule.
B. Comparison with 5-Acetylthiophene-2-carboxylic Acid:
While not identical, 5-acetylthiophene-2-carboxylic acid (CAS 4066-41-5) shares the thiophene-2-carboxylic acid backbone with an acetyl group at the 5-position.[6] Its fragmentation would likely involve cleavages related to the acetyl and carboxylic acid groups, offering insights into the stability of the substituted thiophene ring under ionization. The key difference lies in the fragmentation of the acetamido group versus the acetyl group.
C. Comparison with N-(thiophen-2-yl)acetamide:
This compound (CAS 13053-81-1) contains the acetamido group attached to a thiophene ring, allowing for a focused comparison of the amide fragmentation pathways in the absence of the carboxylic acid.[7] Its fragmentation would be expected to prominently feature the loss of ketene and cleavage of the amide bond.
III. Experimental Protocols for Mass Spectrometry Analysis
For researchers aiming to acquire experimental data on 5-acetamidothiophene-2-carboxylic acid, the following general protocol for LC-MS/MS analysis can be adapted.
A. Sample Preparation:
Dissolve a known concentration of 5-acetamidothiophene-2-carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
Prepare a dilution series for method optimization and calibration.
B. Liquid Chromatography (LC) Parameters:
Column: A C18 reverse-phase column is a suitable starting point.
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Gradient: A typical gradient could be 5% B to 95% B over 10-15 minutes.
Flow Rate: 0.2-0.5 mL/min.
Injection Volume: 1-5 µL.
C. Mass Spectrometry (MS) Parameters (ESI Positive and Negative Ion Modes):
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal ionization efficiency.
Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
MS/MS (or Tandem MS) Mode: Product ion scan of the precursor ion to generate the fragmentation spectrum.
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
Capillary Voltage: Typically 3-4 kV.
Source Temperature: 100-150 °C.
Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.
IV. Data Visualization
The predicted fragmentation pathways can be visualized to aid in the interpretation of experimental data.
Predicted Fragmentation of 5-Acetamidothiophene-2-carboxylic Acid
Caption: Predicted major fragmentation pathways of protonated 5-acetamidothiophene-2-carboxylic acid.
V. Conclusion
This guide provides a predictive framework for the mass spectral fragmentation of 5-acetamidothiophene-2-carboxylic acid based on established chemical principles and comparative data from analogous structures. While awaiting the public availability of experimental spectra for the target molecule, this analysis serves as a valuable resource for researchers in designing experiments, interpreting acquired data, and furthering the analytical understanding of this and similar substituted thiophene compounds. The generation and public deposition of experimental mass spectral data for 5-acetamidothiophene-2-carboxylic acid are highly encouraged to validate and refine these predictions.
References
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Grossert, J. S., Fancy, S. A., & White, R. L. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Journal of the American Society for Mass Spectrometry, 11(8), 734-743.
Introduction: The Crucial Role of ¹³C NMR in the Structural Elucidation of Thiophene Derivatives
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 5-(Acetylamino)thiophene-2-carboxylic Acid: A Comparative Analysis For researchers and professionals in drug development, the precise characterizat...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 5-(Acetylamino)thiophene-2-carboxylic Acid: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation and regulatory compliance. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic molecules. This guide focuses on 5-(acetylamino)thiophene-2-carboxylic acid, a substituted thiophene of interest in medicinal chemistry. Thiophene rings and their derivatives are prevalent scaffolds in numerous pharmaceuticals due to their diverse biological activities. Understanding their substitution patterns is critical, and ¹³C NMR provides direct insights into the electronic environment of each carbon atom within the molecule.
This guide will provide a comparative analysis of the expected ¹³C NMR chemical shifts for 5-(acetylamino)thiophene-2-carboxylic acid. In the absence of direct, publicly available experimental data for this specific molecule, we will leverage established principles of substituent effects on aromatic systems, draw comparisons with structurally related compounds, and discuss the utility of computational prediction methods. This approach mirrors the real-world challenges faced by scientists when encountering novel compounds.
Understanding Substituent Effects in Thiophene ¹³C NMR
The chemical shift of a carbon atom in a thiophene ring is highly sensitive to the nature and position of its substituents.[1][2] The electron-donating or electron-withdrawing properties of a substituent alter the electron density at each carbon, thereby influencing its resonance frequency in the NMR experiment.
Carboxylic Acid Group (-COOH) at C2: The carboxylic acid group is an electron-withdrawing group. We can refer to the known ¹³C NMR data for thiophene-2-carboxylic acid as a baseline.[3]
Acetylamino Group (-NHCOCH₃) at C5: The acetylamino group is an electron-donating group due to the lone pair of electrons on the nitrogen atom, which can participate in resonance with the thiophene ring.
The interplay of these two groups will dictate the final chemical shifts in 5-(acetylamino)thiophene-2-carboxylic acid.
Comparative Analysis of ¹³C NMR Chemical Shifts
To predict the chemical shifts for our target molecule, we will compare it with known data for related compounds. This comparative approach is a fundamental strategy in spectral interpretation.
C2 and C5: These carbons are directly attached to the electron-withdrawing carboxylic acid and electron-donating acetylamino groups, respectively. We predict a significant downfield shift for both compared to unsubstituted thiophene. The strong electron-donating nature of the amino group is expected to cause a more substantial downfield shift at C5.
C3 and C4: The electronic effects of the substituents will also be transmitted to these carbons. C4, being adjacent to the electron-donating group, is expected to be more shielded (shifted upfield) compared to C3.
Carbonyl Carbons: The carboxylic acid carbonyl carbon is expected in the typical range of 165-170 ppm. The amide carbonyl of the acetylamino group will likely appear slightly more downfield than a typical ester but upfield from a ketone, predicted around 168-172 ppm.
Acetyl Methyl Carbon: The methyl carbon of the acetyl group is anticipated in the standard aliphatic region, around 23-26 ppm.
Experimental Protocol for ¹³C NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 5-(acetylamino)thiophene-2-carboxylic acid.
1. Sample Preparation:
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the carboxylic acid and the amide functionalities. Deuterated chloroform (CDCl₃) could also be used, but solubility might be a limiting factor. The choice of solvent will slightly influence the chemical shifts.
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
Nucleus: ¹³C
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on a Bruker instrument).
Acquisition Time (AQ): ~1-2 seconds.
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shifts.
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
Apodization: Apply an exponential multiplication function to improve the signal-to-noise ratio.
Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.
A Comparative Guide to Thiophene Scaffolds: 5-Acetamidothiophene-2-carboxylic Acid vs. 2-Aminothiophene Derivatives
A Senior Application Scientist's Perspective on Navigating Key Thiophene Building Blocks in Research and Drug Discovery Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds a...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Navigating Key Thiophene Building Blocks in Research and Drug Discovery
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational. Among them, the thiophene ring is a well-established "privileged structure," a bioisostere of the benzene ring that often confers improved physicochemical properties and potent biological activity.[1][2] This guide provides an in-depth comparison of two pivotal classes of thiophene derivatives: the specifically functionalized 5-acetamidothiophene-2-carboxylic acid and the versatile family of 2-aminothiophene derivatives .
For researchers and drug development professionals, the choice of a core scaffold is a critical decision point that dictates synthetic strategy, potential biological interactions, and the overall trajectory of a project. This document moves beyond a simple catalog of properties to explain the causal relationships between structure, reactivity, and application, offering field-proven insights to guide your experimental choices. We will dissect their synthesis, compare their reactivity profiles, and evaluate their established roles in modern research, supported by experimental data and protocols.
Part 1: Structural and Physicochemical Distinctions
The fundamental difference between these two scaffolds lies in the nature of the substituent at the 2-position (amino vs. acetamido) and the presence of a carboxylic acid in the former. This distinction profoundly influences their electronic properties, reactivity, and potential for biological interactions.
2-Aminothiophene Derivatives: The primary amino group (-NH₂) is a strong electron-donating group. This increases the electron density of the thiophene ring, making it more susceptible to electrophilic substitution and enhancing the nucleophilicity of the amino group itself. This class is not a single molecule but a vast family of compounds, typically synthesized with various substituents at the 3, 4, and 5-positions, making them highly adaptable platforms for drug discovery.[3][4]
5-Acetamidothiophene-2-carboxylic Acid: This molecule features two electron-withdrawing groups: the acetamido (-NHCOCH₃) and the carboxylic acid (-COOH). The lone pair on the amide nitrogen is delocalized onto the adjacent carbonyl oxygen, significantly reducing its electron-donating ability compared to a primary amine. Both groups deactivate the thiophene ring towards electrophilic attack. The acetamido group serves as an excellent hydrogen bond donor and acceptor, while the carboxylic acid provides a site for salt formation or further derivatization into esters and amides.[1]
The structural differences are visually represented below.
Figure 2: Simplified workflow of the Gewald reaction.
Synthesis of 5-Acetamidothiophene-2-carboxylic Acid
This molecule is typically prepared through functional group manipulation of a pre-existing thiophene ring rather than de novo ring construction. Common strategies include:
Acylation of an Amino Precursor: Starting with an amino-substituted thiophene carboxylate, followed by N-acetylation using acetic anhydride or acetyl chloride, and subsequent hydrolysis of the ester.
Functionalization of Thiophene-2-carboxylic Acid: This involves nitration at the 5-position, reduction of the nitro group to an amine, and subsequent acetylation.
[5]
Comparative Reactivity: A Tale of Two Nitrogens
The primary amino group of 2-aminothiophenes is a potent nucleophile and a versatile synthetic handle. It readily participates in a wide array of reactions that are sluggish or impossible with the amide nitrogen of 5-acetamidothiophene-2-carboxylic acid.
Acylation & Sulfonylation: 2-Aminothiophenes are easily acylated to form amides or treated with sulfonyl chlorides to produce sulfonamides.
[6]* Condensation Reactions: They are excellent precursors for building fused heterocyclic systems. For example, reaction with nitriles or other bifunctional reagents can yield medicinally important thieno[2,3-d]pyrimidines.
[7][8]* Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced to introduce a wide variety of substituents (e.g., halogens, cyano group).
The diagram below illustrates the divergent synthetic potential.
Figure 3: Comparative synthetic utility of the core scaffolds.
Part 3: Biological and Pharmacological Profiles
The structural and reactive differences translate directly into distinct pharmacological applications. 2-Aminothiophenes are a foundational scaffold for discovering a broad range of bioactivities, while 5-acetamidothiophene-2-carboxylic acid and its close analogs are often investigated for more specific therapeutic targets.
The Broad-Spectrum Bioactivity of 2-Aminothiophene Derivatives
The ease of generating diverse libraries via the Gewald reaction has made 2-aminothiophenes a prolific source of hits in drug discovery campaigns. [3][4]Their derivatives have demonstrated a remarkable array of activities.
Biological Activity
Therapeutic Area
Example/Mechanism
Antiproliferative
Oncology
Inhibition of kinases like VEGFR-2; tubulin polymerization inhibition. [9]
Antimicrobial
Infectious Disease
Antibacterial, antifungal, and antiviral (including against SARS-CoV-2) properties. [2][10]
Antiprotozoal
Neglected Diseases
Promising activity against Leishmania amazonensis. [11]
Receptor Modulation
Metabolic & CNS Disorders
Positive allosteric modulators of GLP-1R for diabetes and obesity; allosteric modulators of adenosine A1 receptors. [12][13]
Anti-inflammatory
Inflammation
Non-steroidal anti-inflammatory (NSAID) activity, as seen in the drug Tinoridine. [12]
The Targeted Roles of Acetamido-Thiophene Carboxylic Acids
While less explored as a broad scaffold, 5-acetamidothiophene-2-carboxylic acid belongs to a class of molecules recognized for specific, targeted interactions. The combination of a hydrogen-bonding acetamido group and an ionizable carboxylic acid is a classic motif in drug design.
Enzyme Inhibition: Thiophene carboxylic acid derivatives have been investigated as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) for pain and inflammation.
[1]* Antiviral Activity: Derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.
[1]* Receptor Modulation: 2-(Acylamino)thiophene derivatives can act as positive allosteric modulators of the GABAB receptor, a target for anxiety and epilepsy.
[1]
Part 4: Experimental Protocols
To provide a practical context, the following are representative, detailed protocols. These are self-validating systems; successful execution as monitored by Thin Layer Chromatography (TLC) and subsequent characterization confirms the expected reactivity.
Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a classic example of the Gewald reaction, demonstrating the straightforward assembly of a polysubstituted 2-aminothiophene.
[14]
Materials:
Cyclohexanone
Ethyl cyanoacetate
Elemental sulfur
Morpholine (base)
Ethanol (solvent)
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, and fume hood.
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and ethanol (30 mL).
Addition of Base: To the stirred solution, add morpholine (10 mmol, 1.0 eq) dropwise at room temperature.
Addition of Sulfur: Add elemental sulfur (10 mmol, 1.0 eq) to the mixture in one portion.
Reaction: Gently heat the reaction mixture to 50-60°C and maintain stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours. Causality Note: The gentle heating facilitates the initial Knoevenagel condensation and subsequent cyclization without promoting unwanted side reactions.
Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold ethanol (2 x 10 mL), and then with cold water to remove any remaining morpholine.
Purification: Dry the crude product. Recrystallization from ethanol can be performed if higher purity is required. Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: N-Acetylation of a 2-Aminothiophene Derivative
This protocol illustrates the high nucleophilicity of the 2-amino group, a key point of differentiation.
Dissolution: Dissolve the 2-aminothiophene derivative (5 mmol, 1.0 eq) in pyridine (15 mL) in a 50 mL round-bottom flask with a magnetic stir bar, and cool the solution in an ice bath. Causality Note: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.
Acylation: Add acetic anhydride (7.5 mmol, 1.5 eq) dropwise to the cold, stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor for the disappearance of the starting material by TLC.
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of DCM and 50 mL of 1 M HCl. Shake and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.
Purification: Purify the product by column chromatography or recrystallization as needed.
Conclusion: Strategic Scaffold Selection
The choice between 5-acetamidothiophene-2-carboxylic acid and the family of 2-aminothiophene derivatives is a strategic one, guided by the research objective.
Choose 2-Aminothiophene Derivatives for:
Diversity-Oriented Synthesis: When the goal is to rapidly generate a large library of analogs for screening, the Gewald reaction provides an unparalleled platform for structural variation.
Building Fused Systems: When the target molecule involves a thieno-fused heterocycle (e.g., thienopyrimidine), the 2-aminothiophene is the essential starting synthon.
Exploring Structure-Activity Relationships (SAR): The ease of derivatization at the amino group allows for systematic exploration of how different substituents impact biological activity.
Choose 5-Acetamidothiophene-2-carboxylic Acid (or related analogs) for:
Target-Oriented Design: When a specific binding hypothesis involves hydrogen bonding (amide) and ionic interactions (carboxylic acid), this scaffold provides those precise functionalities.
Lead Optimization: This molecule can be seen as a more "mature" lead, where the core pharmacophore is established, and modifications are made at the carboxylic acid (e.g., forming amides) to fine-tune properties.
Pro-drug Strategies: The carboxylic acid can be converted into esters to improve cell permeability, which can be later hydrolyzed in vivo to release the active acid.
Ultimately, 2-aminothiophenes are the versatile starting point—the blank canvas—while 5-acetamidothiophene-2-carboxylic acid is a more refined instrument, designed for a specific purpose. Understanding this fundamental distinction empowers researchers to make more informed, efficient, and logical decisions in their synthetic and drug discovery endeavors.
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed. PubMed. [Link]
A green chemistry approach to gewald reaction - Der Pharma Chemica. Der Pharma Chemica. [Link]
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Arkivoc. [Link]
Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed. PubMed. [Link]
Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives - Taylor & Francis. Taylor & Francis Online. [Link]
An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]
Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals. [Link]
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. MDPI. [Link]
Green methodologies for the synthesis of 2-aminothiophene - PMC. National Center for Biotechnology Information. [Link]
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC. National Center for Biotechnology Information. [Link]
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega - ACS Publications. ACS Publications. [Link]
A Researcher's Guide to the Elemental Analysis of 5-(Acetylamino)thiophene-2-carboxylic Acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. 5-(Acetylamino)thiophe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. 5-(Acetylamino)thiophene-2-carboxylic acid, a substituted thiophene derivative, represents a class of compounds with significant potential in medicinal chemistry. The thiophene ring is a well-established pharmacophore, and its derivatives are explored for a wide array of therapeutic applications. Foundational to the characterization of any newly synthesized compound is the verification of its elemental composition. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for 5-(Acetylamino)thiophene-2-carboxylic acid, contextualized with data from a structurally related analogue. Furthermore, it details the gold-standard experimental protocol for obtaining this critical data, offering insights into the causality behind the procedural steps.
The Imperative of Elemental Analysis in Drug Discovery
Elemental analysis serves as a fundamental checkpoint in the synthesis of novel compounds. It provides a quantitative measure of the constituent elements, typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), expressed as a percentage of the total mass. This data is crucial for several reasons:
Purity Assessment: A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.
Structural Verification: The experimental data provides strong evidence to support the proposed molecular formula of a synthesized compound. When in agreement with theoretical values, it builds confidence in the structural assignment derived from spectroscopic methods like NMR and mass spectrometry.
Stoichiometric Confirmation: For crystalline materials, elemental analysis can help to confirm the presence and stoichiometry of solvates or hydrates.
Comparative Elemental Analysis: Theoretical vs. Experimental
Note: Oxygen is typically determined by difference and is not always directly measured.
The data for the analogue demonstrates that experimental values are generally in close agreement with the theoretical percentages, typically within a ±0.4% tolerance, which is a widely accepted criterion for sample purity in academic and industrial research. The slight deviation in the sulfur content for the analogue might be attributable to instrumental factors or the presence of minor impurities.
Experimental Protocol: CHNS Combustion Analysis
The most prevalent method for determining the elemental composition of organic compounds is automated CHNS combustion analysis. This technique is rapid, requires only a small amount of sample, and provides high-precision data.
Principle of the Method
The underlying principle of CHNS analysis is the complete and instantaneous combustion of the sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of columns to separate the individual components, which are subsequently quantified by a thermal conductivity detector.
Step-by-Step Experimental Workflow
Sample Preparation and Weighing:
Rationale: Accurate weighing is critical as the final elemental percentages are calculated relative to the initial sample mass. A microbalance is essential for this step.
Procedure: A small amount of the finely ground, dried sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The capsule is then sealed and shaped into a small ball.
Instrument Calibration:
Rationale: The instrument's detector must be calibrated with a certified standard of known elemental composition to ensure the accuracy of the measurements.
Procedure: A certified standard, such as acetanilide or sulfanilamide, is analyzed prior to the unknown sample. The instrument's software uses the data from the standard to create a calibration curve.
Combustion:
Rationale: The sample is dropped into a high-temperature (typically 900-1000 °C) furnace enriched with a pulse of pure oxygen. This ensures the complete conversion of the sample into its elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and sulfur dioxide (SO₂).
Procedure: The sealed sample capsule is introduced into the combustion chamber of the elemental analyzer.
Reduction and Gas Separation:
Rationale: The mixture of combustion gases is passed through a reduction tube (often containing copper) to convert any nitrogen oxides to elemental nitrogen (N₂). The gases are then separated, typically using a gas chromatography column.
Procedure: The combustion products are swept by a carrier gas (usually helium) through the reduction furnace and then onto the chromatographic column.
Detection and Data Analysis:
Rationale: A thermal conductivity detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas components as they elute from the column. The detector's response is proportional to the concentration of each gas.
Procedure: The instrument's software integrates the peaks corresponding to N₂, CO₂, H₂O, and SO₂ and calculates the percentage of each element in the original sample based on the initial weight and the calibration.
The following guide details the proper disposal procedures for 5-(Acetylamino)thiophene-2-carboxylic acid . Safety & Identity Verification (Critical) Before initiating any disposal procedure, you must verify the chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the proper disposal procedures for 5-(Acetylamino)thiophene-2-carboxylic acid .
Safety & Identity Verification (Critical)
Before initiating any disposal procedure, you must verify the chemical identity. There is a known discrepancy in public databases regarding the CAS number associated with this chemical name.
Chemical Name: 5-(Acetylamino)thiophene-2-carboxylic acid[1]
Target Compound CAS: Typically 89499-46-7 (Common for this thiophene derivative).
Provided CAS (24257-60-1): This CAS is frequently associated with Diethyl 2-amino-2-ethylmalonate, a completely different aliphatic amine derivative.
Action Required: Verify the structure and CAS on your specific container's Certificate of Analysis (CoA). This guide focuses on the Thiophene derivative.
Hazard Profile (GHS Classification)
Based on the thiophene-2-carboxylic acid scaffold, this compound is classified as Hazardous Waste due to its irritant properties and sulfur content.
Hazard Category
Classification
Signal Word
Hazard Statements
Skin Corrosion/Irritation
Category 2
WARNING
H315: Causes skin irritation.
Eye Damage/Irritation
Category 2A
WARNING
H319: Causes serious eye irritation.
STOT - Single Exposure
Category 3
WARNING
H335: May cause respiratory irritation.
Combustion Hazard
N/A
DANGER
Emits toxic Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) upon burning.
Waste Segregation & Pre-Treatment[2][3][4]
Effective disposal begins with proper segregation. Do not mix this compound with incompatible waste streams.
Segregation Rules
Sulfur-Bearing Waste: This compound contains sulfur. It must be segregated from standard organic waste if your facility uses non-scrubbed incinerators, as combustion releases sulfur dioxide (
).
Acidic Waste: As a carboxylic acid, it should not be mixed with strong bases (exothermic neutralization risk) or cyanides/sulfides (gas evolution risk) in the waste container.
Solid vs. Liquid:
Solid Waste: Pure powder or filter cake.
Liquid Waste: Mother liquors or reaction solvents containing the compound.
DOT Decision Tree for Segregation
The following diagram outlines the logical flow for segregating this specific chemical waste.
Figure 1: Decision logic for segregating thiophene-based chemical waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf stock, contaminated weighing boats, or filter cakes.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
Note: Clearly mark "Contains Sulfur" to alert the disposal facility.
Packaging:
Place the primary container (vial/bottle) inside a clear polyethylene bag (secondary containment).
Seal the bag with tape or a zip tie.
Place into the waste drum.
Disposal Method:Incineration with Scrubber.
Why: The thiophene ring releases sulfur dioxide (
) upon combustion. Standard fuel-blending (cement kiln) is often acceptable, but specialized chemical incineration is preferred to capture acid gases [1].
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, HPLC waste, or mother liquors.
Compatibility Check: Ensure the solution pH is between 3 and 10. If highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (
) before adding to the waste carboy to prevent container corrosion.
Carboy Selection:
Use HDPE or Glass carboys. Avoid metal containers if the solution is acidic.
Do NOT fill >90% capacity (leave headspace for expansion).
Segregation:
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste.
If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic Waste.
Prohibited Actions:
NEVER pour down the laboratory drain. Thiophene derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria [2].
NEVER mix with oxidizing acids (Nitric Acid, Perchloric Acid) as this may generate explosive instability.
Protocol C: Contaminated Packaging
Applicability: Empty bottles that held the pure substance.
Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).
Note: Water may not be effective due to the compound's limited solubility in neutral water.
Rinsate Disposal: Pour all three rinses into the Liquid Organic Waste container (Protocol B).
Defacing: Cross out the original label and mark "EMPTY."
Final Stream: If triple-rinsed, the container may often be discarded in standard trash (check local regulations). If not rinsed, treat the entire bottle as Solid Hazardous Waste (Protocol A).
Emergency Spill Response (Disposal Focused)
In the event of a spill, the cleanup material becomes hazardous waste.
Spill Cleanup Workflow
Figure 2: Operational workflow for cleaning up and packaging spilled material.
Key Technical Insight: For dry powder spills, avoid using a brush if it generates dust. Use a scoop or a dustpan. If dust generation is a risk, dampen the powder slightly with an inert solvent (like heptane) or water (if permissible) to suppress dust before sweeping [3].
Regulatory & Compliance Data
When filling out your hazardous waste manifest, use the following codes. Note that while this specific compound is not P-listed or U-listed by the EPA, it is regulated based on characteristics.
Regulatory Body
Code/Classification
Reason
US EPA (RCRA)
Not Listed (Default to Non-Regulated Hazardous)
Unless the waste exhibits ignitability (D001) or corrosivity (D002). Most often classified as "Non-RCRA Regulated Hazardous Waste" but must still be incinerated.
European Waste Code (EWC)
16 05 06 *
Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
DOT (Transport)
Not Regulated (typically)
Unless in solution with a flammable solvent. If pure solid, it is generally not a DOT hazard class 6.1 unless acute toxicity data proves otherwise (LD50 < 300 mg/kg).
Documentation Requirement:
Always attach a copy of the Safety Data Sheet (SDS) to the waste manifest or pickup request form. This ensures the disposal facility is aware of the sulfur content (
) to adjust their incineration parameters.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
U.S. Environmental Protection Agency. (2024). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities.
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets.